2-Methylpropyl 4-oxodecanoate

Description

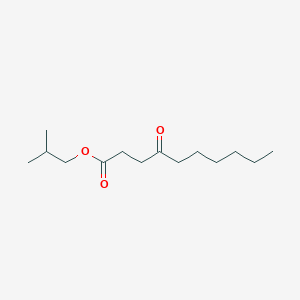

2-Methylpropyl 4-oxodecanoate is an ester derivative of 4-oxodecanoic acid, featuring a 10-carbon chain with a ketone group at the fourth position and a 2-methylpropyl (isobutyl) ester moiety. Its molecular formula is C₁₄H₂₆O₃, with a molecular weight of 242.36 g/mol. Esters of this type are typically characterized by moderate polarity, low water solubility, and volatility dependent on chain length and substituents.

Properties

CAS No. |

918883-28-0 |

|---|---|

Molecular Formula |

C14H26O3 |

Molecular Weight |

242.35 g/mol |

IUPAC Name |

2-methylpropyl 4-oxodecanoate |

InChI |

InChI=1S/C14H26O3/c1-4-5-6-7-8-13(15)9-10-14(16)17-11-12(2)3/h12H,4-11H2,1-3H3 |

InChI Key |

ZMHROFXRCAZCOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)CCC(=O)OCC(C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in 2-methylpropyl 4-oxodecanoate undergoes hydrolysis under acidic or basic conditions to yield 4-oxodecanoic acid and 2-methylpropan-1-ol.

Reagents and Conditions

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, nucleophilic attack by water, and subsequent cleavage. Base-mediated hydrolysis follows nucleophilic acyl substitution with hydroxide ions .

Reduction Reactions

The ketone group at position 4 is reduced to a secondary alcohol using hydride-based reagents.

Key Reductions

Mechanism : Hydride transfer to the electrophilic ketone carbon forms a tetrahedral intermediate, culminating in alcohol formation .

Nucleophilic Addition at the Ketone

The 4-oxo group participates in nucleophilic additions, such as Grignard or Henry reactions.

Representative Reactions

Mechanism : The ketone’s electrophilic carbon undergoes nucleophilic attack, followed by protonation or stabilization (e.g., nitroaldol adducts in Henry reactions) .

Oxidation and Degradation

Strong oxidants cleave the carbon chain at the ketone position.

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO₄, H₂SO₄ | Heat | Hexanoic acid + Butanedioic acid |

| CrO₃, AcOH | RT | Ketone degradation products |

Note : Oxidative cleavage is less common due to competing ester hydrolysis under acidic conditions .

Transesterification

The isobutyl ester group can be replaced with other alcohols.

| Alcohol | Catalyst | Product | Yield |

|---|---|---|---|

| Ethanol | H₂SO₄ | Ethyl 4-oxodecanoate | ~75% |

| Benzyl Alcohol | Ti(OiPr)₄ | Benzyl 4-oxodecanoate | ~60% |

Mechanism : Acid- or base-catalyzed nucleophilic substitution at the ester carbonyl .

Condensation Reactions

The ketone enables aldol-like condensations under basic conditions.

| Base | Conditions | Product |

|---|---|---|

| LDA, THF | -78°C | β-Hydroxy ester dimer |

| NaOH, EtOH | Reflux | α,β-Unsaturated ester via dehydration |

Application : Synthesizing complex macrocycles or polymers .

Comparison with Similar Compounds

Functional Group Influence on Properties

- Ester vs. Ether (Etofenprox): The ester group in this compound is more polar than the ether group in Etofenprox, leading to higher hydrolytic susceptibility but lower persistence in environmental matrices . Etofenprox’s larger molecular weight (376.49 g/mol) and aromatic substituents contribute to its use as a stable insecticide.

Ester vs. Amine (Diisobutylamine) :

Diisobutylamine’s amine group confers basicity and higher volatility (vapor pressure = 10 mm Hg at 30°C) compared to esters, which are generally neutral and less volatile. The 2-methylpropyl group in both compounds reduces water solubility, but the amine’s slight solubility enables its use in pH-dependent reactions .- Ester vs. Phosphonate: Isobutyl methyl methylphosphonate’s phosphonate group enhances thermal and chemical stability compared to carboxylic esters. Its lower molecular weight (166.15 g/mol) and phosphorus content make it a model compound for organophosphorus agent studies .

Stability and Reactivity

- This may imply similar stability for this compound under controlled conditions.

- Esters generally undergo hydrolysis under acidic or alkaline conditions, whereas phosphonates and ethers (e.g., Etofenprox) resist hydrolysis, enhancing their environmental persistence .

Q & A

Basic: What are the established methodologies for synthesizing and characterizing 2-methylpropyl 4-oxodecanoate in laboratory settings?

Answer:

Synthesis typically involves esterification of 4-oxodecanoic acid with 2-methylpropanol under acid catalysis. Characterization employs 1H NMR to confirm ester bond formation and ketone integrity. For example, methyl 4-oxodecanoate (structurally analogous) shows distinct NMR peaks: δ 2.41 ppm (t, J=7.2 Hz, 2H, -COCH2-) and δ 1.60 ppm (m, 2H, -CH2-CHO-) . GC/MS with prior methylation (e.g., using diazomethane) is used to verify purity and detect intermediates. Deuterium labeling (e.g., in methyl 4-oxodecanoate) further validates structural integrity via mass fragmentation patterns (e.g., m/z 116 for α-cleavage) .

Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Answer:

- Calibration curves using GC or HPLC with UV detection (e.g., λ = 210 nm for ketones) are standard. For instance, phenyl 4-oxodecanoate derivatives show linearity (R² > 0.99) at 0.1–10 μM concentrations .

- LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity in biological samples, leveraging ketone-specific transitions (e.g., m/z 201 → 85 for methyl 4-oxodecanoate) .

- Isotopic dilution with deuterated analogs (e.g., d1-4-oxodecanoate) corrects for matrix effects .

Advanced: How can researchers resolve contradictions in deuterium retention observed during metabolic studies of this compound?

Answer:

Deuterium loss in labeled compounds (e.g., methyl 4-oxodecanoate) during metabolism often stems from enzymatic β-oxidation or ketone reduction. To address this:

- Use time-course assays with liver microsomes to track deuterium loss kinetics.

- Validate chemical stability of labels via control incubations (e.g., pH 7.4 buffer, 37°C, 24 hr) to rule out non-enzymatic effects .

- Apply CI-MS (chemical ionization) for precise molecular weight determination (e.g., [M+H]+ m/z 202 for methyl 4-oxodecanoate) to confirm isotopic integrity .

Advanced: What enzymatic pathways are implicated in the degradation of this compound, and how can they be experimentally validated?

Answer:

- β-oxidation : The ketone group at C4 positions the compound for mitochondrial β-oxidation. Use 13C-labeled substrates and track acetate/CO2 production via isotope-ratio MS .

- Esterase activity : Incubate with recombinant carboxylesterases (e.g., hCE1) and monitor 4-oxodecanoic acid release via LC-MS.

- Inhibition assays : Co-incubate with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to confirm enzymatic specificity .

Methodological Optimization: How can cross-reactivity challenges be mitigated when developing immunoassays for this compound metabolites?

Answer:

- Epitope design : Use haptens derived from the 4-oxo group (e.g., 4-oxodecanoic acid conjugated to BSA) to enhance antibody specificity.

- Cross-adsorption : Pre-adsorb antisera against structurally similar esters (e.g., methyl 4-oxopentanoate) to reduce false positives .

- SPR (Surface Plasmon Resonance) : Validate antibody affinity (KD) against metabolites like 4-hydroxydecanoate to ensure selectivity (e.g., KD < 1 nM for target vs. > 100 nM for analogs) .

Advanced: What computational tools are effective for predicting the physicochemical properties of this compound?

Answer:

- ACD/Labs Percepta : Predicts logP (e.g., ~3.2 for methyl 4-oxodecanoate) and solubility (e.g., ~0.1 mg/mL in water) .

- COSMO-RS : Models vapor pressure (e.g., ~0.01 mmHg at 25°C) and partition coefficients in lipid bilayers .

- Density Functional Theory (DFT) : Calculates vibrational frequencies (e.g., C=O stretch at 1715 cm⁻¹) to guide IR spectroscopy validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.